molecular formula C22H17ClN4O5S B12122015 6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12122015
M. Wt: 484.9 g/mol
InChI Key: AFQIMJSOHYYPNA-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its chromene core, which is a fused ring system containing both benzene and pyran rings, and its sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with 4-methylpyrimidine-2-sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the sulfonamide intermediate with the chromene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the sulfonamide group is known for its antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its sulfonamide group and chromene core are both pharmacophores that can interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects. The chromene core may interact with other biological pathways, potentially affecting cellular processes like apoptosis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid: Similar chromene core but lacks the sulfonamide group.

    4-chloro-6-methyl-N-methylpyrimidin-2-amine: Contains the pyrimidine and chloro groups but lacks the chromene core.

    N-(4-sulfamoylphenyl)-4-oxo-4H-chromene-2-carboxamide: Similar sulfonamide and chromene structures but different substituents.

Uniqueness

The uniqueness of 6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide lies in its combination of a chromene core with a sulfonamide group and a pyrimidine moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

6-chloro-7-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H17ClN4O5S/c1-12-9-19-16(10-17(12)23)18(28)11-20(32-19)21(29)26-14-3-5-15(6-4-14)33(30,31)27-22-24-8-7-13(2)25-22/h3-11H,1-2H3,(H,26,29)(H,24,25,27)

InChI Key

AFQIMJSOHYYPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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